

A Comprehensive Technical Guide to the Commercial and Industrial Applications of Methyl Stearate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl Stearate*

Cat. No.: *B116589*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl stearate, the methyl ester of stearic acid, is a versatile fatty acid ester with a wide array of applications across various commercial and industrial sectors. Its unique physicochemical properties make it a valuable ingredient in cosmetics, personal care products, surfactants, lubricants, plastics, food, and pharmaceuticals. This technical guide provides an in-depth overview of the core industrial uses of **methyl stearate**, supported by quantitative data, detailed experimental protocols for its synthesis, and visualizations of key processes. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important oleochemical.

Physicochemical Properties of Methyl Stearate

Methyl stearate ($\text{CH}_3(\text{CH}_2)_{16}\text{COOCH}_3$) is a white, crystalline solid at room temperature.^[1] Its utility in various applications stems from its distinct physical and chemical characteristics. A summary of its key properties is presented in Table 1.

Property	Value	References
Molecular Formula	$C_{19}H_{38}O_2$	[2] [3]
Molecular Weight	298.50 g/mol	[1] [3]
CAS Number	112-61-8	
Appearance	White crystalline solid or paste	
Melting Point	37-41 °C	
Boiling Point	215 °C at 15 mmHg	
Density	0.8498 g/cm ³ at 40 °C	
Solubility	Insoluble in water; Soluble in ethanol, ether, acetone, and chloroform.	
Flash Point	>110 °C	
Refractive Index	1.43800 to 1.44400 at 20 °C	

Commercial and Industrial Applications

Methyl stearate's versatility allows for its use in a broad spectrum of industrial applications, ranging from everyday consumer products to specialized industrial processes.

Cosmetics and Personal Care

In the cosmetics industry, **methyl stearate** is highly valued for its emollient and skin-conditioning properties. It imparts a soft, smooth feel to the skin and helps to maintain skin hydration by forming a protective barrier that reduces moisture loss. Its functions in cosmetic formulations are multifaceted:

- Emollient: Softens and soothes the skin.
- Skin-Conditioning Agent: Helps to maintain the skin in good condition.
- Stabilizer: Contributes to the consistency and stability of emulsions in creams and lotions.

- Fragrance Functional Ingredient: Acts as an excipient in perfume oils.

Table 2: Applications of **Methyl Stearate** in Personal Care Products

Product Category	Function	Typical Usage Level (Fragrance Concentrate)
Creams and Lotions	Emollient, Stabilizer	Up to 8.0%
Soaps	Emollient	
Hair Conditioners	Conditioning Agent	
Deodorants	Emollient	
Lipsticks	Emollient, Component	
Nail Varnishes	Component	

Surfactants and Emulsifiers

Methyl stearate functions as a nonionic surfactant and emulsifier. It is used to stabilize oil-in-water emulsions in various industrial and cosmetic formulations. As a raw material for other surfactants, it can be sulfonated to produce α -sulfonated **methyl stearate**, an anionic surfactant used in detergents.

Lubricants and Metalworking Fluids

Methyl stearate is utilized as a lubricant in the manufacturing of plastics, rubber, and metals. It provides lubricity, reducing friction and wear on surfaces. In the plastics industry, it also functions as a release agent during molding processes. While specific performance data is proprietary to manufacturers, fatty acid esters like **methyl stearate** are known to be effective boundary lubricants. The coefficient of friction for stearic acid, a related compound, on various metal surfaces is reported to be around 0.1.

Plastics and Polymers

As a plasticizer and lubricant, **methyl stearate** is incorporated into polymer formulations to improve flexibility and processing characteristics.

Food Industry

In the food industry, **methyl stearate** is used as a food-grade dispersing agent and lubricant in the production of items like chewing gum and candies. It is also used as a flavoring agent in various food products.

Table 3: Recommended Usage Levels of **Methyl Stearate** in Food Categories

Food Category	Average Usage (mg/kg)	Maximum Usage (mg/kg)
Dairy products	7.0	35.0
Confectionery	10.0	50.0
Bakery wares	10.0	50.0
Non-alcoholic beverages	5.0	25.0
Alcoholic beverages	10.0	50.0
Ready-to-eat savories	20.0	100.0

Source: European Food Safety

Authority (EFSA), 2002

Pharmaceutical Industry

Methyl stearate serves several roles in the pharmaceutical industry, primarily as an excipient in drug formulations and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

- **Excipient:** It can be used as a lubricant in tablet and capsule manufacturing to prevent the sticking of powders to machinery, ensuring uniform tablet weight and hardness.
- **Drug Delivery:** Fatty acid esters are explored for their potential to enhance the oral bioavailability of poorly soluble drugs and in the formulation of transdermal drug delivery systems. While **methyl stearate** itself is not directly implicated in specific signaling pathways, its properties as a lipid can be leveraged in drug carrier systems to improve drug absorption and distribution. It is important to note that **methyl stearate** is not known to be directly involved in cellular signaling pathways.

- Intermediate: Its chemical structure allows for modification in the synthesis of more complex pharmaceutical compounds.

Experimental Protocols: Synthesis of Methyl Stearate

The most common method for synthesizing **methyl stearate** is the Fischer esterification of stearic acid with methanol, typically in the presence of an acid catalyst.

Protocol 1: Acid-Catalyzed Esterification

This protocol describes a standard laboratory procedure for the esterification of stearic acid using sulfuric acid as a catalyst.

Materials:

- Stearic Acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ethyl Acetate
- Saturated Sodium Bicarbonate ($NaHCO_3$) solution
- Saturated Sodium Chloride ($NaCl$) solution
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle

- Separatory funnel
- Rotary evaporator

Procedure:

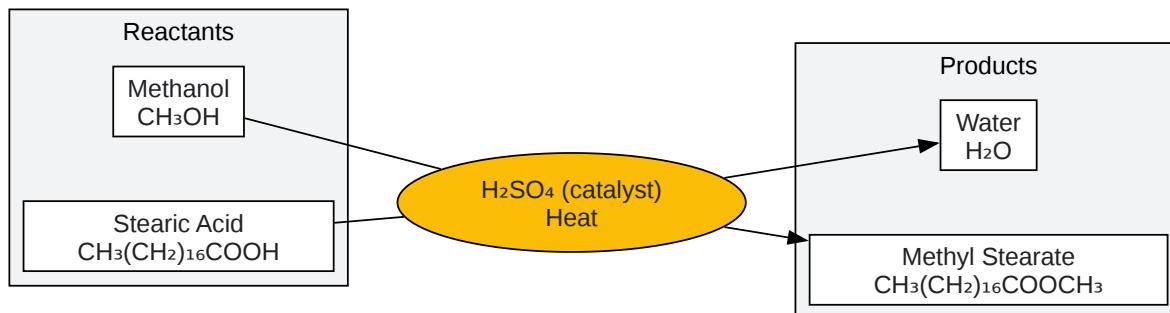
- Dissolve stearic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. A typical molar ratio of stearic acid to methanol is 1:10 to 1:20.
- Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture (e.g., 0.1 mL for 610 mg of benzoic acid in a similar reaction).
- Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) with continuous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture at regular intervals. The reaction is typically complete within 2-8 hours.
- After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with a saturated solution of NaHCO₃ (to neutralize the acid catalyst) and a saturated solution of NaCl.
- Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude **methyl stearate**.
- The product can be further purified by vacuum distillation.

Protocol 2: Microwave-Assisted Esterification

This protocol utilizes microwave irradiation to accelerate the esterification reaction.

Materials:

- Stearic Acid (0.05 mol, 14.3 g)
- Methanol (0.70 mol, 22.4 g)
- Concentrated Sulfuric Acid (0.002 mol, 0.22 g)
- Carbon Black (0.015 mol, 0.18 g) as a microwave-absorbing agent
- 125 mL microwave reactor with a stirrer, condenser, and oil-water separator
- Hot water
- Separatory funnel
- Vacuum distillation apparatus

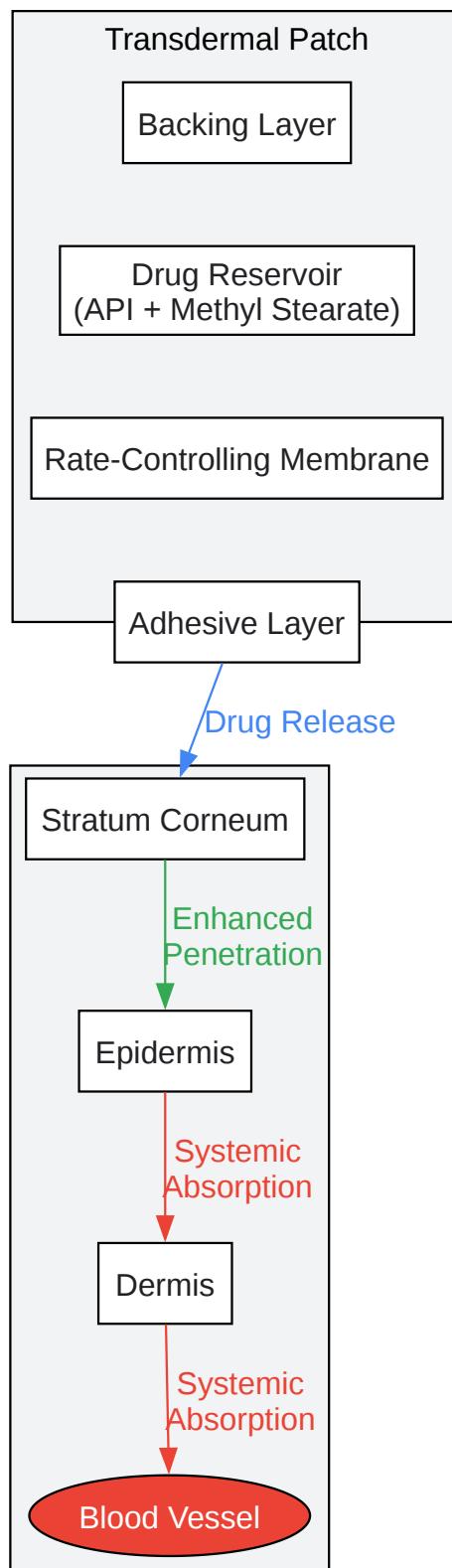

Procedure:

- In a 125 mL microwave reactor, combine stearic acid, methanol, concentrated sulfuric acid, and carbon black.
- Subject the mixture to microwave irradiation at 130 W for 3 minutes.
- After the reaction, cool the product and wash it with hot water in a separatory funnel until the pH is neutral (pH = 7).
- Separate the organic layer and distill it under reduced pressure, collecting the fraction at 195-199°C to obtain pure **methyl stearate**. This method reports a high conversion rate of 98.52%.

Visualizations

Synthesis of Methyl Stearate via Fischer Esterification

The following diagram illustrates the chemical reaction for the synthesis of **methyl stearate**.



[Click to download full resolution via product page](#)

Caption: Fischer esterification of stearic acid with methanol.

Role of Methyl Stearate in a Transdermal Drug Delivery System

This diagram illustrates the conceptual role of **methyl stearate** as a penetration enhancer in a transdermal drug delivery patch.

[Click to download full resolution via product page](#)

Caption: **Methyl stearate** as a penetration enhancer in drug delivery.

Conclusion

Methyl stearate is a functionally diverse oleochemical with significant commercial and industrial value. Its utility as an emollient, lubricant, surfactant, and stabilizer makes it a key ingredient in a multitude of products. For researchers and drug development professionals, understanding its properties and potential applications, particularly as a pharmaceutical excipient and in drug delivery systems, is crucial for formulating effective and stable products. The synthesis of **methyl stearate** is a well-established process, with opportunities for optimization through methods like microwave-assisted synthesis. Future research may further elucidate its role in advanced drug delivery systems and expand its applications in other industrial sectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl Stearate | C19H38O2 | CID 8201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl stearate [chembk.com]
- 3. Methyl stearate [webbook.nist.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Commercial and Industrial Applications of Methyl Stearate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116589#commercial-and-industrial-uses-of-methyl-stearate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com